(R)-4-Benzyl-5-(trifluoromethyl)morpholin-3-one is a morpholinone derivative notable for its unique chemical structure and potential applications in medicinal chemistry. This compound, with the Chemical Abstracts Service number 287930-75-0, features a morpholine ring substituted with a benzyl group and a trifluoromethyl group, contributing to its biological activity and physicochemical properties. The presence of the trifluoromethyl moiety enhances lipophilicity and metabolic stability, making it an interesting candidate for drug development.
This compound falls under the category of morpholinones, which are cyclic amines commonly utilized in pharmaceutical chemistry. Morpholinones are recognized for their ability to act as scaffolds in drug design due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The specific structure of (R)-4-Benzyl-5-(trifluoromethyl)morpholin-3-one allows it to interact with various biological targets, potentially leading to therapeutic applications.
The synthesis of (R)-4-Benzyl-5-(trifluoromethyl)morpholin-3-one can be achieved through several methods. One common approach involves the reaction of 4-benzyl-2-hydroxy-1,4-oxazin-3-one with (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol in the presence of activating agents such as trifluoroacetic anhydride and Lewis acids like boron trifluoride etherate. The process typically utilizes acetonitrile as a solvent to facilitate the reaction and improve yields .
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reagent concentrations. Purification techniques like crystallization or chromatography are employed to isolate the desired product in high purity .
The molecular formula of (R)-4-Benzyl-5-(trifluoromethyl)morpholin-3-one is CHFN\O, with a molecular weight of 447.37 g/mol. The compound features a morpholine ring, characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The trifluoromethyl group (-CF) significantly influences the compound's electronic properties and reactivity.
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to determine bond angles, distances, and conformational preferences .
(R)-4-Benzyl-5-(trifluoromethyl)morpholin-3-one can participate in various chemical reactions typical for morpholinones. These include nucleophilic substitutions, cyclization reactions, and modifications via electrophilic aromatic substitution due to the presence of the benzyl group.
For instance, reactions involving Grignard reagents can lead to further functionalization of the compound. The trifluoromethyl group also allows for unique reactivity patterns due to its electron-withdrawing nature, which can enhance electrophilicity at adjacent carbon centers .
The mechanism of action for (R)-4-Benzyl-5-(trifluoromethyl)morpholin-3-one is largely dependent on its interactions with biological targets. As a morpholinone derivative, it may act as an enzyme inhibitor or modulator by binding to active sites or allosteric sites on target proteins.
For example, studies have shown that similar compounds can inhibit monoacylglycerol lipase activity, impacting lipid metabolism pathways in vivo. The specific binding interactions are facilitated by hydrogen bonding and hydrophobic interactions due to the compound's structural features .
(R)-4-Benzyl-5-(trifluoromethyl)morpholin-3-one possesses distinct physical properties that influence its behavior in biological systems:
Chemical properties include reactivity towards nucleophiles and electrophiles, influenced by the electron-withdrawing effects of the trifluoromethyl group .
(R)-4-Benzyl-5-(trifluoromethyl)morpholin-3-one has potential applications in various fields:
This compound exemplifies how structural modifications can lead to significant changes in biological activity, making it an important candidate for further research in drug discovery and development.
The stereoselective construction of the (R)-configured morpholin-3-one core presents significant synthetic challenges, necessitating advanced catalytic methodologies. Contemporary approaches leverage transition metal catalysis and organocatalysis to establish the chiral center with high enantiomeric purity. Chiral salen-metal complexes, particularly those employing aluminum or cobalt, facilitate asymmetric ring-opening of epoxides with benzylamine nucleophiles, yielding key β-amino alcohol intermediates that undergo subsequent lactamization. These complexes achieve enantioselectivities exceeding 90% ee under optimized conditions, though trifluoromethyl substituent effects require tailored ligand design to mitigate steric and electronic influences [1] [7].
Organocatalytic strategies employing cinchona alkaloid derivatives (e.g., hydroquinine 1,4-phthalazinediyl diether) demonstrate remarkable efficacy in Michael addition-cyclization cascades between N-benzylglycinol and trifluoromethylated enones. This domino process establishes two contiguous stereocenters with diastereomeric ratios >20:1 and enantioselectivities of 88-95% ee. Computational studies reveal the trifluoromethyl group's critical role in transition-state organization through favorable C-F...H-N interactions that enhance stereodifferentiation [1] [7].
Table 1: Performance of Asymmetric Catalytic Systems
Catalyst Type | Reaction | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Jacobsen Co-salen complex | Epoxide ring-opening | 92 | 85 | Tolerance to moisture |
Noyori BINAP-Ru | Asymmetric hydrogenation | 95 | 78 | Atom economy |
Cinchona squaramide | Michael-cyclization cascade | 91 | 82 | Dual stereocontrol |
Proline-derived catalyst | Intramolecular aldol lactamization | 89 | 75 | No metal contamination |
Recent innovations exploit in situ chirality amplification through asymmetric autocatalysis, where temporary chiral induction from L-proline derivatives enables the generation of enantiomerically enriched products (>99% ee) from near-racemic starting materials. This approach capitalizes on the trifluoromethyl group's propensity for kinetic resolution during the ring-closing step, though throughput limitations necessitate further optimization for industrial-scale applications [1].
The convergent synthesis of (R)-4-benzyl-5-(trifluoromethyl)morpholin-3-one typically features 5-7 step sequences with meticulous control of regiochemistry and stereochemistry. A prominent pathway initiates with reductive amination between 2-benzyloxy-1-ethanamine and trifluoromethyl pyruvate, producing a β-amino-α-hydroxy acid intermediate that undergoes chiral resolution prior to cyclization. Critical lactamization employs carbodiimide-mediated dehydration under microwave irradiation (150°C, 30 min), achieving 92% conversion compared to 48% for thermal conditions (toluene, reflux, 24h) [7] [8].
Alternative routes exploit oxidative rearrangements of benzyl-protected pyrrolidinones using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at -20°C. This Baeyer-Villiger oxidation regioselectively cleaves the C2-C3 bond, generating an unstable aza-ester that spontaneously rearranges to the morpholinone core. The presence of the electron-withdrawing trifluoromethyl group enhances migration aptitude at C3, directing >95% regioselectivity toward the desired isomer. Subsequent catalytic hydrogenation (Pd/C, 50 psi H₂) cleaves the benzyl group without affecting the lactam ring, yielding the deprotected morpholinone in 89% yield [4] [7].
Table 2: Comparative Analysis of Synthetic Pathways
Route | Key Step | Cyclization Conditions | Overall Yield (%) | Stereoselectivity |
---|---|---|---|---|
Linear synthesis | Reductive amination | DCC, DMAP, CH₂Cl₂, reflux | 28 | Moderate |
Convergent route | Palladium-catalyzed coupling | Pd(OAc)₂, XPhos, K₃PO₄, toluene | 43 | High |
Oxidative approach | Baeyer-Villiger rearrangement | mCPBA, CH₂Cl₂, -20°C | 37 | Excellent |
Cascade strategy | Tandem Michael-cyclization | DBU, THF, 0°C to rt | 51 | Very high |
Optimization studies reveal that solvent polarity critically influences cyclization kinetics. Polar aprotic solvents (DMF, DMSO) accelerate ring closure but promote epimerization at C5, while nonpolar solvents (toluene, xylene) preserve stereochemical integrity at the expense of reaction rate. Balancing these factors, mixtures of tetrahydrofuran and water (9:1) provide optimal cyclization efficiency (88% yield) while maintaining >99% stereoretention [4] [7].
Sustainable synthesis of (R)-4-benzyl-5-(trifluoromethyl)morpholin-3-one emphasizes solvent substitution, catalyst recovery, and energy minimization. Cyclization steps traditionally employing dichloromethane have been successfully transitioned to cyclopentyl methyl ether (CPME), maintaining 85-92% yield while reducing environmental impact by 78% according to life-cycle assessment metrics. CPME's low water solubility (1.1 g/L) significantly streamlines product isolation through simple phase separation, reducing aqueous waste generation [4] [7].
Heterogeneous catalysis addresses catalyst recovery challenges in asymmetric transformations. Silica-immobilized proline derivatives enable enantioselective aldol-cyclization sequences with consistent 91-93% ee over 5 reaction cycles, though trifluoromethyl steric demands necessitate tailored linker lengths between support and catalytic moiety. Palladium nanoparticles confined in magnetic mesoporous silica (Fe₃O₄@mSiO₂-Pd⁰) facilitate efficient deprotection without metal leaching (<0.5 ppm), achieving turnover numbers >12,000 in benzyl ether cleavage [4] [7].
Energy-intensive thermal cyclization has been supplanted by activating methods:
These innovations collectively reduce process mass intensity by 35-62% while maintaining or improving product quality. Solvent recovery systems incorporating vapor permeation membranes enable >95% N,N-dimethylformamide recovery in continuous flow processes, significantly reducing both cost and environmental footprint [4] [7] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7